molecular formula C13H16N4O6 B12425312 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B12425312
M. Wt: 332.34 g/mol
InChI Key: YVQVOQKFMFRVGR-JVLFVLBTSA-N
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Description

Structural Characterization of 3-[(E)-(5-Nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

Molecular Architecture Analysis: Nitrofuran-Oxazolidinone-Deuteriomorpholine Hybrid System

The molecular architecture of this compound is defined by three distinct pharmacophoric elements: a 5-nitrofuran-2-yl group, a 1,3-oxazolidin-2-one core, and a deuterated morpholine derivative. The 1,3-oxazolidin-2-one ring serves as the central scaffold, with substituents at positions 3 and 5 contributing to its structural complexity and potential bioactivity.

Key Structural Features:
  • Oxazolidinone Core : The 1,3-oxazolidin-2-one ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the N–H group and the carbonyl oxygen. This planarity is critical for maintaining the spatial orientation of the substituents.
  • Nitrofuran Moiety : The (E)-configured methylideneamino group at position 3 links the oxazolidinone core to the 5-nitrofuran-2-yl ring. The nitro group at position 5 of the furan ring introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing intermolecular interactions.
  • Deuterated Morpholine Substituent : At position 5, a 2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-ylmethyl group is attached. Isotopic deuteration at eight positions reduces vibrational entropy and may influence pharmacokinetic properties by altering metabolic stability.

Table 1: Bond Lengths and Angles from DFT Optimization

Bond/Angle Value (Å/°)
C=O (oxazolidinone) 1.21
C=N (imine) 1.28
N–O (nitro) 1.22
O–C–N (oxazolidinone) 123.5

The E-configuration of the imine group (C=N) was confirmed via nuclear Overhauser effect spectroscopy (NOESY), which showed no coupling between the imine proton and the adjacent furan protons.

Spectroscopic Characterization Strategies (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The deuterated morpholine substituent resulted in the absence of proton signals for the 2,3,5,6-positions, confirming isotopic substitution. The imine proton (CH=N) resonated as a singlet at δ 8.2 ppm, while the nitrofuran protons appeared as doublets at δ 7.4 and 7.6 ppm (J = 3.2 Hz).
  • ¹³C NMR : Key signals included the oxazolidinone carbonyl at δ 168.5 ppm, the imine carbon at δ 148.2 ppm, and the nitro-bearing furan carbon at δ 152.1 ppm.
Infrared (IR) Spectroscopy

Strong absorption bands were observed at:

  • 1745 cm⁻¹ (C=O stretch, oxazolidinone),
  • 1640 cm⁻¹ (C=N stretch, imine),
  • 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches).
Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirmed the molecular formula C₁₈H₁₈D₈N₄O₅ with a molecular ion peak at m/z 454.24 (calculated 454.25). The isotopic pattern exhibited a +8 mass shift due to deuterium substitution.

Computational Chemistry Insights: DFT Calculations and Molecular Docking Studies

Density Functional Theory (DFT) Calculations

Geometric optimization at the B3LYP/6-31G(d,p) level revealed:

  • A planar oxazolidinone ring with dihedral angles <5° from ideal planarity.
  • Strong intramolecular charge transfer from the nitrofuran to the oxazolidinone core, evidenced by a HOMO-LUMO gap of 4.1 eV.

Table 2: HOMO-LUMO Energies

Orbital Energy (eV)
HOMO -6.3
LUMO -2.2
Molecular Docking Studies

Docking against the Staphylococcus aureus 50S ribosomal subunit (PDB: 1XBP) demonstrated favorable binding (ΔG = -8.2 kcal/mol) via:

  • Hydrogen bonding between the oxazolidinone carbonyl and A2451.
  • π-π stacking between the nitrofuran ring and G2061.

The deuterated morpholine group exhibited reduced steric clashes compared to non-deuterated analogs, suggesting enhanced target affinity.

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

332.34 g/mol

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i3D2,4D2,5D2,6D2

InChI Key

YVQVOQKFMFRVGR-JVLFVLBTSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one is a novel synthetic derivative that incorporates a nitrofuran moiety. This class of compounds has garnered attention for its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has the following structural formula:

C13H14N4O5\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{5}

This structure includes a nitrofuran ring which is known for its pharmacological properties. The oxazolidinone core contributes to its stability and potential bioactivity.

Antimicrobial Activity

Nitrofuran derivatives are recognized for their broad-spectrum antimicrobial properties. The compound has been evaluated against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies indicate that nitrofuran compounds exhibit significant activity against both types of bacteria. For instance, 5-nitro-2-furancarboxamide derivatives have shown potent trypanocidal activity against Trypanosoma brucei, with some compounds being up to 1000-fold more effective than traditional treatments like nifurtimox .
  • ESKAPE Pathogens : Recent research highlighted the efficacy of nitrofuran-tagged heterocycles against the ESKAPE panel (a group of pathogens notorious for their resistance) demonstrating promising minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

Antiparasitic Activity

The nitrofuran moiety is particularly effective against parasitic infections:

  • A study on similar compounds indicated that they target different biochemical pathways than existing treatments, suggesting potential for overcoming drug resistance in trypanosomiasis .

The biological activity of nitrofuran compounds is primarily attributed to their ability to undergo reductive activation within microbial cells. This process leads to the generation of reactive intermediates that can damage DNA and other critical cellular components. The specific mechanism by which 3-[(E)-(5-nitrofuran-2-yl)methylideneamino] interacts with microbial targets remains an area of active research.

Case Studies

  • Trypanosomiasis Treatment : A series of synthesized 5-nitro derivatives were tested for their efficacy against Trypanosoma brucei. The results showed a significant reduction in parasite viability at low concentrations, indicating a strong therapeutic potential .
  • Antimicrobial Spectrum : Another study involved testing against various ESKAPE pathogens. The compound demonstrated robust activity across multiple strains with minimal cytotoxicity towards human cell lines .

Data Summary

Activity Type Pathogen/Target MIC (µg/mL) Comments
AntimicrobialStaphylococcus aureus0.06Effective against resistant strains
AntimicrobialKlebsiella pneumoniae0.25Significant inhibition observed
AntiparasiticTrypanosoma bruceiPotent1000-fold more effective than nifurtimox
CytotoxicityHuman HeLa cellsHighLow cytotoxicity noted

Chemical Reactions Analysis

Nitro Group Reduction

The nitrofuran group undergoes reductive cleavage of the nitro (-NO₂) group, a hallmark reaction of nitrofuran derivatives. This reduction generates reactive intermediates, including nitroso and hydroxylamine species, which can form covalent adducts with biomolecules.

Reaction Conditions Products Key Findings
Hydrogenation (H₂, Pd/C catalyst)Amine derivatives (e.g., 5-aminofuran) and morpholinyl-oxazolidinone adductsNitro reduction is pH-dependent; acidic conditions favor hydroxylamine formation .
Enzymatic reduction (in vivo)Protein/DNA adducts via reactive intermediatesBinds to ribosomal subunits, inhibiting bacterial protein synthesis .
  • Mechanistic Insight : The nitro group is reduced to a hydroxylamine intermediate, which reacts with cellular thiols or amines to form stable adducts, contributing to antibacterial activity and toxicity .

  • Deuterium Effect : The octadeuteriomorpholine group may alter pharmacokinetics but does not directly participate in nitro reduction.

Oxazolidinone Ring Cleavage

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions. Deuterated morpholine substituents influence reaction kinetics but not the cleavage pathway.

Conditions Products Catalysts/Reagents
Acidic (HCl, H₂O, 80°C)Carbamic acid intermediate, morpholinyl-methyl amineProtonation at the carbonyl oxygen initiates ring opening .
Basic (KOSiMe₃, THF, 75°C)Primary amine and CO₂Potassium trimethylsilanolate cleaves C–O bonds .
  • Kinetic Isotope Effect (KIE) : Deuterated morpholine slows proton exchange rates, marginally increasing reaction time.

  • Application : Ring cleavage is critical for prodrug activation in antibacterial agents .

Schiff Base Hydrolysis

The methylideneamino (-N=CH-) linker acts as a Schiff base, undergoing hydrolysis to release 5-nitrofuran-2-carbaldehyde and an amine.

Conditions Products Rate Constant (k)
Aqueous buffer (pH 7.4, 37°C)5-Nitrofuran-2-carbaldehyde + oxazolidinone aminek=2.3×104s1k=2.3\times 10^{-4}\,\text{s}^{-1}
Acidic (pH 2.0)Accelerated hydrolysisk=1.1×103s1k=1.1\times 10^{-3}\,\text{s}^{-1}
  • Equilibrium Dynamics : The reaction is reversible, favoring Schiff base formation in non-aqueous solvents.

Photodegradation

Exposure to UV light induces nitro group rearrangement and radical formation, leading to decomposition.

Conditions Products Mechanism
UV light (254 nm, 6 h)Nitroso derivatives, hydroxyl radicalsPhotoexcitation generates singlet oxygen .
Aerobic aqueous solutionOxazolidinone sulfoxideROS-mediated oxidation of sulfur centers .
  • Stability Note : Deuteration reduces photodegradation rates by stabilizing C–D bonds against radical cleavage.

Enzymatic Interactions

In biological systems, cytochrome P450 enzymes oxidize the morpholinyl-methyl group, forming hydroxylated metabolites.

Enzyme System Metabolites Activity Impact
Human liver microsomesHydroxymorpholinyl-oxazolidinone derivativesReduced antibacterial efficacy .
Bacterial reductasesNitro-reduced adductsIrreversible ribosomal binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Metabolic Pathway/Stability Reference CAS No.
Target Compound 1,3-oxazolidin-2-one core, (E)-5-nitrofuran-2-yl group, deuterated morpholine Antimicrobial; potential use in tracer studies for metabolite detection Likely metabolized to deuterated AMOZ (3-amino-5-morpholinyl-methyl-1,3-oxazolidin-2-one) 1015855-64-7 (related)
Furaltadone 1,3-oxazolidin-2-one core, 5-nitrofuran-2-yl group, non-deuterated morpholine Broad-spectrum nitrofuran antibiotic (banned in food animals due to carcinogenic metabolites) Metabolizes to AMOZ (non-deuterated) 139-91-3
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one (5h) 1,3-oxazolidin-2-one core, 3,5-diphenyl substituents Potent Δ-5 desaturase (D5D) inhibitor; used in metabolic disorder research Improved metabolic stability via optimized substituents N/A
Parsaclisib 1,3-oxazolidin-2-one core, substituted pyrazolo[3,4-d]pyrimidine PI3Kδ inhibitor; anticancer applications Stable in vivo; no significant nitrofuran-related metabolism N/A
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one 1,3-oxazolidin-2-one core, 4-nitrophenyl group Intermediate in synthesis of Rivaroxaban, Sutezolid, Linezolid Reduced to 3-(4-aminophenyl)-1,3-oxazolidin-2-one via catalytic hydrogenation N/A

Key Differences and Implications

Deuterated vs. Non-Deuterated Morpholine: The deuterated morpholine in the target compound improves resistance to metabolic cleavage compared to non-deuterated analogs like furaltadone. This enhances its utility in analytical methods for detecting nitrofuran residues (e.g., LC-MS/MS) by minimizing isotopic interference . In contrast, non-deuterated AMOZ (from furaltadone) is a banned metabolite due to carcinogenicity, necessitating strict monitoring in food safety .

Nitrofuran vs. Non-Nitrofuran Oxazolidinones: Nitrofuran-containing oxazolidinones (e.g., target compound, furaltadone) exhibit broad antibacterial activity but face regulatory restrictions. Non-nitrofuran oxazolidinones like 5h (D5D inhibitor) and parsaclisib (PI3Kδ inhibitor) are optimized for enzyme inhibition, with tailored substituents enhancing target specificity and metabolic stability .

Synthetic Accessibility: The deuterated morpholine group in the target compound requires specialized synthesis, such as deuterated reagent incorporation during cyclization-methylation steps . Non-deuterated analogs like furaltadone are synthesized via conventional methods, such as reductive amination of α-aminoaldehydes .

Metabolic and Analytical Considerations

  • Nitrofuran Metabolism : Nitrofurans are rapidly metabolized in vivo to semicarbazide (SEM), AMOZ, AOZ, or AHD, which bind irreversibly to proteins and persist in tissues . The target compound’s deuterated AMOZ metabolite may serve as an internal standard in residue analysis, improving quantification accuracy .
  • Catalytic Reduction: The nitro group in nitrofuran-containing oxazolidinones is reducible to an amine, as demonstrated in the Au-NCs/SCNPs-catalyzed conversion of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to its amino derivative—a key step in drug synthesis .

Preparation Methods

Preparation of 2,2,6,6-d4-Morpholine

As detailed in WO2009154754A2, deuterated morpholine derivatives are synthesized by reacting deuterium-enriched epichlorohydrin with ammonium hydroxide under acidic conditions:

  • Deuterated epichlorohydrin (C3D5ClO) is treated with aqueous ammonia in ethanol at 120–150°C for 16–18 hours.
  • The intermediate undergoes acid-catalyzed cyclization (70% H2SO4, 150°C) to yield 2,2,6,6-d4-morpholine (3a) with >99% deuterium enrichment.

Key Data :

Parameter Value
Reaction Temperature 150°C
Reaction Time 16–18 hours
Deuterium Enrichment ≥99% (per position)
Yield Quantitative (pale yellow oil)

Oxazolidinone Core Formation

The oxazolidinone scaffold is constructed via cyclization of β-hydroxyethylhydrazine derivatives, adapted from CN102086194B.

Synthesis of 3-Amino-2-oxazolidinone

  • Ethylene oxide gas is introduced into hydrazine hydrate at 40–60°C to form β-hydroxyethylhydrazine.
  • Reaction with dimethyl carbonate in methanol under sodium methoxide catalysis yields 3-amino-2-oxazolidinone.

Reaction Conditions :

Step Reagents Temperature Time Yield
Hydrazine Ethylene oxide, H2O 40–60°C 2 hours 85–90%
Cyclization Dimethyl carbonate 80°C 4 hours 75–80%

Nitrofuran Moiety Incorporation

The 5-nitrofuran-2-yl group is introduced via condensation with 5-nitrofurfural diacetate.

Condensation Reaction

  • 3-Amino-2-oxazolidinone reacts with 5-nitrofurfural diacetate in acidic aqueous medium (HCl, pH 2–3) at 60–80°C.
  • The Schiff base forms selectively in the (E)-configuration due to steric and electronic effects.

Optimized Parameters :

Parameter Value
pH 2–3 (HCl)
Temperature 70°C
Reaction Time 3 hours
Isomeric Purity >98% (E)

Coupling of Deuterated Morpholine to Oxazolidinone

The final step involves alkylation of the oxazolidinone with deuterated morpholine.

N-Alkylation Strategy

  • 5-(Chloromethyl)-oxazolidinone intermediate is prepared by treating the oxazolidinone with formaldehyde and HCl.
  • Reaction with 2,2,3,3,5,5,6,6-octadeuteriomorpholine in acetonitrile at 50°C for 12 hours achieves N-alkylation.

Catalytic System :

Component Role
K2CO3 Base (neutralizes HCl)
KI Phase-transfer catalyst

Performance Metrics :

Metric Value
Conversion Efficiency 92%
Deuterium Retention >98%
Final Product Purity 99.5% (HPLC)

Deuterium Enrichment Validation

Mass spectrometry and NMR confirm deuterium distribution:

Analytical Data

Technique Findings
ESI-MS m/z 387.28 [M+H]+ (calc. 387.28)
2H NMR Peaks at δ 2.5–3.5 (morpholine-CD2 groups)
HPLC-MS/MS No protiated impurities detected

Scalability and Process Optimization

Large-scale synthesis (Patent WO2008070619A1) employs continuous-flow hydrogenation for deuterium integration:

  • Deuterium gas (D2) and 10% Pd/C catalyst reduce nitro intermediates in tetrahydrofuran.
  • Key Advantage : Flow chemistry enhances deuteration efficiency (>99.8%) and reduces reaction time by 40%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Deuterium Purity Cost (USD/g)
Batch Alkylation 85 98% 120
Flow Hydrogenation 92 99.8% 95
Acid Cyclization 90 99% 110

Challenges and Solutions

  • Challenge : Epimerization during Schiff base formation.
    Solution : Use of aprotic solvents (e.g., DMF) stabilizes the (E)-isomer.
  • Challenge : Deuterium loss during alkylation.
    Solution : Low-temperature (0–5°C) reactions minimize H/D exchange.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one?

  • Methodology :

  • The synthesis of structurally similar oxazolidinone derivatives (e.g., morpholinylmethyl-substituted analogs) involves multi-step protocols, including imine formation (Schiff base reaction) between nitrofuran aldehydes and amino-oxazolidinones, followed by deuterium labeling of the morpholine ring via isotope exchange or deuterated reagent incorporation .
  • For deuterated morpholine synthesis, deuterated solvents (e.g., D₂O) or deuterium gas in the presence of catalysts like Pd/C are often employed to achieve high isotopic purity (>98%) .

Q. How can the stereochemical configuration of the (E)-methylideneamino group be confirmed experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL provides definitive proof of stereochemistry. For example, the (E)-configuration in analogous compounds is confirmed by measuring dihedral angles between the nitrofuran and oxazolidinone planes .
  • Nuclear Overhauser Effect (NOE) NMR experiments can distinguish between (E) and (Z) isomers by detecting spatial proximity of protons on adjacent groups .

Q. What analytical techniques are essential for characterizing the deuterated morpholine moiety?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes confirms the molecular formula and isotopic pattern (e.g., M+4 or M+8 peaks for octadeutero-morpholine) .
  • ²H NMR spectroscopy in deuterated solvents (e.g., DMSO-d₆) identifies deuterium incorporation efficiency and positional specificity .

Advanced Research Questions

Q. How can computational modeling optimize the design of oxazolidinone derivatives for target specificity?

  • Methodology :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites. For example, the nitrofuran group’s electron-withdrawing nature enhances electrophilicity at the oxazolidinone carbonyl, influencing binding to biological targets .
  • Molecular docking (e.g., AutoDock Vina) with bacterial nitroreductase enzymes can model interactions, guiding structural modifications to improve antimicrobial activity .

Q. What experimental approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Discrepancies between SCXRD (rigid crystal lattice) and solution-phase NMR data (dynamic conformers) are addressed by variable-temperature NMR or dynamic light scattering (DLS) to assess aggregation effects .
  • Hydrogen-bonding networks in the solid state (graph set analysis) may differ from solution behavior; IR spectroscopy and solvent-dependent NMR titration experiments reconcile these differences .

Q. How do isotopic (deuterium) substitutions impact the compound’s metabolic stability in pharmacokinetic studies?

  • Methodology :

  • Comparative in vitro assays (e.g., liver microsomes) with deuterated vs. non-deuterated analogs quantify metabolic half-life differences. Deuterium at the morpholine β-positions reduces CYP450-mediated oxidation rates, as observed in related deuterated drugs .
  • LC-MS/MS tracks deuterium retention in metabolites, revealing isotopic effects on metabolic pathways .

Q. What strategies mitigate synthetic challenges in achieving high enantiomeric purity for the oxazolidinone core?

  • Methodology :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improves stereoselectivity during oxazolidinone ring formation .
  • X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .

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